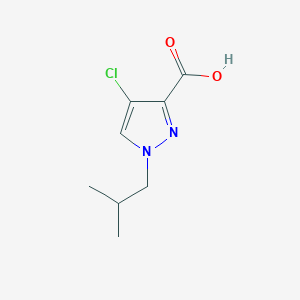

4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid

Description

Contextual Significance of Pyrazole (B372694) Carboxylic Acids in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a significant portion of organic chemistry and biochemistry. Among these, pyrazole and its derivatives represent a vital class of five-membered aromatic heterocycles distinguished by two adjacent nitrogen atoms. The pyrazole nucleus is a versatile scaffold that has garnered immense interest from researchers in medicinal and agricultural chemistry due to its stability and amenability to various chemical modifications. americanelements.com

The incorporation of a carboxylic acid functional group onto the pyrazole ring gives rise to pyrazole carboxylic acids, a subclass of compounds with pronounced significance. The carboxylic acid moiety serves as a crucial synthetic handle, allowing for the straightforward formation of amides, esters, and other derivatives. This reactivity is fundamental to the construction of large, diverse libraries of compounds for biological screening. researchgate.netmdpi.com

Research has consistently demonstrated that pyrazole carboxylic acid derivatives exhibit a broad spectrum of biological activities. mdpi.comnih.gov This wide-ranging bioactivity has established them as essential pharmacophores and key intermediates in the development of new therapeutic agents and crop protection chemicals. nih.govresearchgate.net The specific biological effect of a derivative is often tuned by the nature and position of various substituents on the pyrazole ring.

Table 1: Documented Biological Activities of Pyrazole Carboxylic Acid Derivatives

| Biological Activity | Therapeutic/Application Area |

|---|---|

| Fungicidal | Agrochemicals |

| Insecticidal | Agrochemicals |

| Herbicidal | Agrochemicals |

| Anti-inflammatory | Pharmaceuticals |

| Anticancer | Pharmaceuticals |

| Antimicrobial | Pharmaceuticals |

| Antiviral | Pharmaceuticals |

This table is generated based on data from multiple research articles reviewing the applications of pyrazole derivatives. researchgate.netmdpi.comnih.govresearchgate.net

Research Imperatives and Scholarly Focus on 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid

While the broader class of pyrazole carboxylic acids is extensively studied, scholarly focus on this compound is highly specialized. Publicly available academic literature does not extensively detail the compound as a final product; instead, its importance lies in its role as a key chemical intermediate or building block for the synthesis of more complex, high-value molecules. google.com

The research imperatives for this compound are therefore driven by the constant need for novel active ingredients in the pharmaceutical and agrochemical industries. googleapis.com The specific structural features of this compound—a chlorinated pyrazole core with a carboxylic acid group for derivatization and an N-isobutyl group—make it a valuable precursor for creating new chemical entities with potentially enhanced biological efficacy or modified physicochemical properties.

Scholarly and industrial focus on this compound centers on the following areas:

Synthesis of Derivatives: The primary research application involves using the carboxylic acid group to synthesize a range of pyrazole carboxamides by reacting it with various amines. researchgate.netnih.govnih.gov These carboxamides are a well-established class of bioactive molecules, particularly in the agrochemical sector as fungicides and insecticides. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: The isobutyl group at the N-1 position plays a crucial role in modulating the lipophilicity (fat-solubility) and steric profile of the final molecule. Researchers synthesize analogs with different N-alkyl groups to study how these changes affect biological activity, selectivity, and metabolic stability. The chloro-substituent at the 4-position also significantly influences the electronic properties of the pyrazole ring and can be critical for potent bioactivity.

Development of Patented Compounds: As a specialized building block, this acid is often used in the synthesis of proprietary compounds disclosed in patent literature. googleapis.comgoogle.comgoogle.com Companies design and synthesize novel derivatives for screening as potential new pesticides or drugs, making the intermediate a crucial component of their discovery pipeline. For instance, numerous patents describe the preparation of pyrazole carboxamides from similar N-alkylated pyrazole carboxylic acids for use as pesticides. googleapis.com

In essence, the academic and industrial interest in this compound is not in the compound itself, but in its potential to serve as a foundation for creating the next generation of bioactive molecules.

Table 2: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol |

| CAS Number | Not widely reported in academic literature. |

| Physical State | Expected to be a solid at room temperature. |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGABHJTBLTMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Chloro 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid and Congeners

Regioselective Construction of the Pyrazole (B372694) Nucleus

The regioselective synthesis of the pyrazole ring is paramount in ensuring the correct placement of the isobutyl group at the N1 position, the chlorine atom at C4, and the carboxyl group at C3. Several modern synthetic approaches allow for such precise control.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. rsc.org The reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne or alkene, can lead to the formation of the pyrazole core with a high degree of regioselectivity. rsc.org

For the synthesis of congeners of 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid, a potential strategy involves the reaction of a suitably substituted nitrile imine with an appropriately functionalized alkyne. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reactants. For instance, the reaction of a nitrile imine generated from a hydrazonoyl halide with an alkyne bearing an electron-withdrawing group often proceeds with predictable regioselectivity. nih.gov

A plausible synthetic route could involve the in-situ generation of a nitrile imine from a precursor, which then undergoes a [3+2] cycloaddition with an alkyne. The choice of substituents on both the nitrile imine and the alkyne is critical for directing the cycloaddition to yield the desired 1,3,4-trisubstituted pyrazole.

| Dipole Precursor (Example) | Dipolarophile (Example) | Catalyst/Conditions | Resulting Pyrazole Skeleton |

| N-isobutyl-2-oxopropanehydrazonoyl chloride | Ethyl 2-chloro-3-oxobutanoate | Base (e.g., Triethylamine) | Ethyl 4-chloro-1-isobutyl-5-methyl-1H-pyrazole-3-carboxylate |

| 2-chloro-N'-(isobutyl)acetohydrazonoyl bromide | Propiolonitrile | Heat or catalyst | 4-Chloro-1-isobutyl-1H-pyrazole-3-carbonitrile |

Knorr Reaction and Related Condensation Pathways

The Knorr pyrazole synthesis and related condensation reactions represent a classic and versatile method for the formation of the pyrazole nucleus. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. researchgate.net The regioselectivity of the Knorr reaction is a key consideration, as the reaction can potentially yield two isomeric pyrazoles depending on which carbonyl group of the β-dicarbonyl compound undergoes the initial condensation with the hydrazine.

To achieve the specific substitution pattern of this compound, a carefully selected β-dicarbonyl compound and isobutylhydrazine would be required. For instance, the reaction of isobutylhydrazine with a 2-chloro-1,3-dicarbonyl compound bearing a precursor to the carboxylic acid at the C3 position would be a viable approach. The reaction conditions, such as pH and solvent, can be optimized to favor the formation of the desired regioisomer.

A "one-pot" approach combining a Claisen condensation to form the β-dicarbonyl intermediate in situ, followed by the Knorr reaction, has been developed for the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates, highlighting the efficiency of this methodology. organic-chemistry.org

| β-Dicarbonyl Compound (Example) | Hydrazine Derivative | Conditions | Product (after hydrolysis) |

| Ethyl 2-chloro-3-oxobutanoate | Isobutylhydrazine | Acidic or basic catalysis | 4-Chloro-1-isobutyl-5-methyl-1H-pyrazole-3-carboxylic acid |

| Diethyl 2-chloromalonate | Isobutylhydrazine | Condensation followed by cyclization | 4-Chloro-1-isobutyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |

Cascade and One-Pot Synthetic Sequences

Modern organic synthesis increasingly focuses on the development of cascade and one-pot reactions to improve efficiency, reduce waste, and simplify synthetic procedures. rsc.org The synthesis of polysubstituted pyrazoles is well-suited to such strategies. These reactions involve a sequence of transformations in a single reaction vessel, often triggered by a single catalytic event or a change in reaction conditions.

For the synthesis of this compound and its analogs, a one-pot approach could involve the initial formation of a key intermediate, such as a β-dicarbonyl compound or a hydrazone, which then undergoes a subsequent cyclization and functionalization cascade. organic-chemistry.org For example, a one-pot synthesis of pyrazoles from arenes and carboxylic acids has been developed, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

These cascade sequences offer a streamlined route to complex pyrazole structures, and the careful design of the reaction cascade can provide excellent control over the final substitution pattern.

| Starting Materials | Reagents/Catalysts | Key Intermediates | Final Product |

| Isobutylhydrazine, Ethyl 2-chloroacetoacetate | Acid catalyst | Hydrazone | Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate |

| Isobutylhydrazine, Diethyl 2-chloro-3-oxosuccinate | Condensing agent | Hydrazone-diester | Diethyl 4-chloro-1-isobutyl-1H-pyrazole-3,5-dicarboxylate |

Strategic Introduction and Modification of the Carboxylic Acid Moiety

Once the pyrazole nucleus with the desired isobutyl and chloro substituents is constructed, the introduction or unmasking of the carboxylic acid group at the C3 position is the next critical step.

Oxidation-Based Carboxylation of Pyrazole Precursors

A common and effective method for introducing a carboxylic acid group is through the oxidation of a suitable precursor, such as a methyl or formyl group, attached to the pyrazole ring. researchgate.net This approach is advantageous as the precursor group can be introduced during the initial pyrazole synthesis and then converted to the carboxylic acid in a later step.

For instance, a 3-methyl-4-chloro-1-isobutyl-1H-pyrazole could be synthesized and subsequently oxidized to the corresponding carboxylic acid. Various oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can be employed for this transformation. The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the pyrazole ring, especially in the presence of the chloro substituent.

| Pyrazole Precursor | Oxidizing Agent | Conditions | Product |

| 4-Chloro-1-isobutyl-3-methyl-1H-pyrazole | Potassium Permanganate (KMnO4) | Basic, heat | This compound |

| 4-Chloro-1-isobutyl-1H-pyrazole-3-carbaldehyde | Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to rt | This compound |

Functional Group Transformations for Carboxylic Acid Derivation

An alternative strategy for introducing the carboxylic acid moiety involves the transformation of other functional groups, such as a nitrile or an amide, at the C3 position. researchgate.net These functional groups can often be incorporated into the pyrazole ring during its synthesis and then hydrolyzed to the carboxylic acid.

The hydrolysis of a pyrazole-3-carbonitrile to the corresponding carboxylic acid is a well-established transformation. This can be achieved under either acidic or basic conditions. The choice of conditions will depend on the stability of the other substituents on the pyrazole ring. For example, strong basic conditions might lead to nucleophilic substitution of the chloro group, so milder acidic hydrolysis may be preferred. Similarly, a pyrazole-3-carboxamide can be hydrolyzed to the carboxylic acid under appropriate conditions.

| Pyrazole Precursor | Reagents | Conditions | Product |

| 4-Chloro-1-isobutyl-1H-pyrazole-3-carbonitrile | H2SO4 (aq) | Heat | This compound |

| 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxamide | NaOH (aq), then H3O+ | Heat | This compound |

This overview of advanced synthetic methodologies highlights the versatility and precision available to chemists for the construction of complex and highly substituted pyrazoles like this compound. The selection of the appropriate synthetic route depends on the availability of starting materials, the desired scale of the synthesis, and the need for regiochemical control.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex heterocyclic frameworks like pyrazoles with high efficiency and precision. Catalysts based on ruthenium, palladium, nickel, iron, and copper have been extensively developed for the synthesis of pyrazole carboxylic acids and their derivatives, each offering unique mechanistic pathways and substrate compatibility.

Ruthenium catalysts have proven effective in mediating the rearrangement of isoxazol-5(4H)-ones to furnish pyrazole-4-carboxylic acids. nih.gov This non-decarboxylative transformation proceeds by treating 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones with a catalytic amount of a ruthenium(II) complex, such as [RuCl2(p-cymene)]2. nih.gov The reaction mechanism is believed to involve a ring-opening step to generate a vinyl Ru-nitrenoid intermediate, which then undergoes cyclization to yield the rearranged pyrazole carboxylic acid product. nih.gov A key factor in diverting the reaction from a classical decarboxylative pathway is the presence of an intramolecular hydrogen bond in the substrate. nih.gov This methodology is scalable and provides fair to excellent yields for a range of N-aryl and N-alkyl substituted enamines. nih.gov

Other ruthenium-catalyzed approaches include the acceptorless dehydrogenative coupling (ADC) of 1,3-diols or allylic alcohols with hydrazines to yield pyrazoles and 2-pyrazolines, respectively. organic-chemistry.orgorganic-chemistry.orgacs.org These green and atom-economical reactions, often utilizing catalysts like Ru3(CO)12 combined with specific ligands, produce only water and hydrogen gas as byproducts. organic-chemistry.orgacs.org

Table 1: Ruthenium-Catalyzed Synthesis of Pyrazole-4-carboxylic Acids from Isoxazol-5-ones nih.gov

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-(2-(phenylamino)ethylidene)-3-phenylisoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | MeCN | 70 | 95 |

| 4-(2-((4-methoxyphenyl)amino)ethylidene)-3-phenylisoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | MeCN | 70 | 98 |

| 4-(2-((4-chlorophenyl)amino)ethylidene)-3-phenylisoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | MeCN | 70 | 90 |

| 4-(2-(methylamino)ethylidene)-3-phenylisoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | DMSO | 120 | 60 |

Palladium catalysis offers powerful methods for introducing carbonyl and acetoxy groups into organic molecules, including pyrazole precursors and scaffolds.

Carbonylation: Palladium(0)-catalyzed carbonylation of 1,2-diaza-1,3-butadienes represents a novel route to 2,3-pyrazol-1(5H)-ones. researchgate.net This reaction proceeds under mild conditions, typically at room temperature to 110°C and under 1-2 atmospheres of carbon monoxide, to provide the pyrazolone products in good to excellent yields. researchgate.net Palladium-catalyzed cascade reactions that involve an initial C(sp³)–H activation followed by carbonylation have also been developed for synthesizing various nitrogen-containing heterocycles. mdpi.com

Acetoxylation: The direct C–H acetoxylation of arenes, a reaction that can be applied to pyrazole-containing substrates, is efficiently catalyzed by palladium(II) acetate. elsevierpure.comnih.govumich.edu Mechanistic studies have shown that the addition of simple ligands, such as pyridine (B92270), can dramatically enhance the reactivity and selectivity of the catalyst system. nih.govumich.edu The catalyst's resting state and the reaction's rate-limiting step (C-H activation) are significantly influenced by the palladium-to-ligand ratio. nih.gov While direct acetoxylation of the pyrazole ring is less common, palladium-catalyzed C-H activation and subsequent functionalization (e.g., arylation) of pyrazoles are well-established, demonstrating the susceptibility of the pyrazole C-H bonds to palladium-mediated transformations. academie-sciences.frnih.gov For instance, ethyl 1-methylpyrazole-4-carboxylate can be selectively arylated at the C5 position, showcasing the potential for regioselective functionalization. academie-sciences.fr

The use of more earth-abundant and less expensive metals like nickel and iron provides sustainable alternatives for pyrazole synthesis.

Nickel-Catalyzed Syntheses: Nickel catalysts are effective in various transformations leading to pyrazoles. A one-pot, three-component synthesis utilizes a heterogeneous nickel-based catalyst to condense hydrazines, ketones, and aldehydes at room temperature, offering an environmentally friendly route to diverse pyrazole derivatives in good to excellent yields. researchgate.netmdpi.com Another approach involves the nickel-catalyzed oxidative cyclotrimerization of α-amino ketones to form polysubstituted pyrazoles. thieme-connect.com Furthermore, visible-light-mediated nickel(II)-catalyzed C–N cross-coupling reactions have been developed for the regioselective synthesis of N-arylpyrazoles in water, representing a green and efficient method. acs.org

Iron-Catalyzed Syntheses: Iron catalysts provide cost-effective and environmentally benign pathways for constructing pyrazole rings. Efficient, multicomponent strategies for synthesizing tri-substituted pyrazoles have been developed using iron(II) pincer complexes. rsc.org These tandem reactions use biomass-derived alcohols as the primary feedstock, proceeding via alcohol dehydrogenation followed by sequential C–C and C–N bond-forming steps. rsc.orgdntb.gov.ua Another iron-catalyzed route achieves the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols, using an iron salt like FeCl3 and an oxidant such as tert-butyl hydroperoxide (TBHP). thieme-connect.com Additionally, a reusable, heterogeneous iron-based polyoxometalate catalyst has been shown to effectively promote the condensation cyclization of arylsulfonylhydrazines and diketones to produce functionalized pyrazoles in high yields. tandfonline.com

Table 2: Comparison of Nickel- and Iron-Catalyzed Pyrazole Syntheses

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Nickel | One-pot multicomponent condensation | Heterogeneous catalyst, room temperature, environmentally friendly. | researchgate.netmdpi.com |

| Nickel | Oxidative cyclotrimerization | Uses α-amino ketones as starting materials. | thieme-connect.com |

| Iron | Tandem C–C/C–N coupling | Uses biomass-derived alcohols, sustainable. | rsc.org |

| Iron | Oxidative cyclization | Inexpensive materials (FeCl₃, TBHP), mild conditions. | thieme-connect.com |

| Iron | Condensation cyclization | Heterogeneous, reusable polyoxometalate catalyst. | tandfonline.com |

Copper catalysts are exceptionally versatile and widely used in pyrazole synthesis, mediating a variety of cyclization and cycloaddition reactions with high efficiency and regioselectivity.

Cyclization Reactions: Copper(I) iodide can mediate the electrophilic cyclization of α,β-alkynic hydrazones to afford a broad range of pyrazole derivatives in good to excellent yields. nih.gov This reaction tolerates diverse aliphatic and aromatic substituents. A tandem process involving copper-catalyzed cyclization of α,β-alkynic N-tosyl hydrazones followed by arylation with diaryliodonium salts provides a one-pot method for synthesizing N-aryl pyrazoles. rsc.org Another powerful strategy is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. rsc.orgorganic-chemistry.org This reaction proceeds through a hydrazonyl radical intermediate and involves a concomitant C=C bond cleavage. organic-chemistry.org Interestingly, the reaction outcome can be controlled by the choice of solvent; for instance, using ethanol favors the formation of trisubstituted pyrazoles with a ketone functionality, while hexafluoro-2-propanol leads to disubstituted pyrazoles. rsc.org

Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and analogous reactions are used for pyrazole synthesis. The copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) reaction offers a robust and highly regioselective route to 1,4-disubstituted pyrazoles. acs.orgrsc.org This method can be performed as a three-step, one-pot procedure starting from readily available arylglycines. acs.org Copper(I) also mediates the 1,3-dipolar cycloaddition of diazocarbonyl compounds and lithium acetylides to regioselectively produce polysubstituted pyrazoles. thieme-connect.com Furthermore, copper catalysts have been employed in enantioselective [3+3] cycloaddition reactions between propargyl carbonates and pyrazolones to synthesize pyranopyrazoles containing a chiral quaternary carbon center. rsc.org

Iii. Chemical Reactivity and Transformational Chemistry of 4 Chloro 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Functionality

The carboxylic acid moiety (-COOH) is the primary site of chemical reactivity in the molecule, serving as a precursor for numerous functional group interconversions. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton.

Direct reactions of the carboxylic acid, such as amide or ester formation, are often slow. Therefore, the carboxylic acid is typically converted into a more reactive intermediate, known as an activated carboxylic acid derivative. The most common of these are acyl chlorides (or acid chlorides). fishersci.co.ukresearchgate.net This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The preparation of the corresponding acyl chloride, 4-chloro-1-isobutyl-1H-pyrazole-3-carbonyl chloride, can be achieved by treating the parent carboxylic acid with standard chlorinating agents. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in an aprotic solvent. fishersci.co.uk These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride. nih.gov

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in aprotic solvent (e.g., DCM, Toluene), often with catalytic DMF, reflux | SO₂(g), HCl(g) |

| Oxalyl Chloride | (COCl)₂ | Aprotic solvent (e.g., DCM, THF), often with catalytic DMF, room temp | CO(g), CO₂(g), HCl(g) |

Once activated, typically as an acyl chloride, or through the use of coupling agents, the pyrazole (B372694) derivative can undergo a variety of nucleophilic acyl substitution reactions to yield esters, amides, and other related compounds. researchgate.net

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most fundamental methods for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Pyrazole carboxylic acids are known to undergo esterification under these conditions. researchgate.net

Alternatively, esters can be formed in a non-equilibrium process by reacting the highly reactive 4-chloro-1-isobutyl-1H-pyrazole-3-carbonyl chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. fishersci.co.uk

Table 2: Selected Esterification Methods

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction driven by excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

The formation of an amide bond is a crucial transformation and can be achieved through several routes. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary. researchgate.net

One common strategy is the reaction of the pre-formed 4-chloro-1-isobutyl-1H-pyrazole-3-carbonyl chloride with a primary or secondary amine. This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds at room temperature in the presence of a base to neutralize the generated HCl. fishersci.co.uk

Another widely used approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by an amine to form the desired amide with high yields. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization if chiral amines are used. fishersci.co.uk

Table 3: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Chlorinating Agents | Thionyl chloride, Oxalyl chloride | Convert the carboxylic acid to a highly reactive acyl chloride intermediate. fishersci.co.uk |

| Carbodiimides | DCC, DIC, EDC | Activate the carboxylic acid by forming an O-acylisourea intermediate. fishersci.co.uk |

| Phosphonium (B103445) Salts | BOP, PyBOP | Form an activated phosphonium ester for facile reaction with amines. |

While not a direct product of nucleophilic acyl substitution on the carboxylic acid itself, urea (B33335) derivatives can be synthesized from 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid via a multi-step sequence involving an isocyanate intermediate. nih.gov The Curtius rearrangement provides a classic route for this transformation.

The synthesis begins with the conversion of the carboxylic acid to its corresponding acyl chloride. The acyl chloride is then reacted with sodium azide (B81097) (NaN₃) to form an acyl azide. Upon gentle heating, the acyl azide undergoes the Curtius rearrangement, losing dinitrogen gas (N₂) to produce a highly reactive isocyanate intermediate (4-chloro-1-isobutyl-1H-pyrazol-3-yl isocyanate). This isocyanate is a powerful electrophile that readily reacts with primary or secondary amines to yield the corresponding substituted urea derivatives. nih.gov The synthesis of pyrazolyl urea derivatives has been reported in the literature, highlighting the utility of this synthetic pathway. researchgate.net

The conversion of a carboxylic acid to a nitrile (R-COOH → R-CN) is a formal dehydration and reduction process. This transformation is typically accomplished in two steps. First, the carboxylic acid is converted into a primary amide, 4-chloro-1-isobutyl-1H-pyrazole-3-carboxamide, using the methods described in section 3.1.2.2 (e.g., reaction of the acyl chloride with ammonia (B1221849) or using a coupling agent with ammonia).

In the second step, the primary amide is subjected to dehydration to yield the nitrile. highfine.com A variety of powerful dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. highfine.com Milder, more modern methods have also been developed. highfine.com Recent advances have also described methods for the direct conversion of carboxylic acids to nitriles, for instance, using a cyanamide (B42294) as a recyclable nitrogen donor and deoxygenating reagent under iron catalysis, which could be applicable. organic-chemistry.org

Table 4: Common Reagents for Dehydration of Primary Amides to Nitriles

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Phosphorus Pentoxide | P₂O₅ | High temperature, neat or in a high-boiling solvent |

| Phosphoryl Chloride | POCl₃ | Reflux in solvent like acetonitrile (B52724) or neat |

| Thionyl Chloride | SOCl₂ | Reflux in solvent, often with a base |

| Oxalyl Chloride/DMSO | (COCl)₂ / (CH₃)₂SO | Low temperature, neutral conditions |

Nucleophilic Acyl Substitution Reactions

Chemical Behavior of the Pyrazole Heterocycle

The reactivity of the pyrazole core in this compound is multifaceted, governed by the aromatic nature of the ring and the electronic influence of its substituents: the isobutyl group at N1, the carboxylic acid at C3, and the chlorine atom at C4. The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), which contribute to its unique chemical properties. rrbdavc.org

The interaction of this compound with organometallic reagents is primarily dictated by the acidic proton of the carboxylic acid group. Strong bases and nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) will readily deprotonate the carboxylic acid in a simple acid-base reaction. organicchemistrytutor.com This initial reaction forms a carboxylate salt, with the organometallic reagent being consumed to form a hydrocarbon. organicchemistrytutor.comlibretexts.org

Due to the formation of the negatively charged carboxylate, further nucleophilic attack by another equivalent of the Grignard reagent on the carbonyl carbon is generally unfavorable. organicchemistrytutor.com However, with organolithium reagents, which are more reactive, a second equivalent can sometimes add to the carbonyl group, ultimately leading to a ketone after an acidic workup. organicchemistrytutor.com

For more productive carbon-carbon bond formation, the carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or an ester. researchgate.netasianpubs.org These derivatives readily react with organometallic reagents. For instance, the corresponding acid chloride would react with Gilman reagents (lithium dialkylcuprates) to yield a ketone, while an excess of a Grignard or organolithium reagent would typically lead to a tertiary alcohol after sequential addition-elimination-addition steps. libretexts.orgyoutube.com

| Reagent Type | Substrate | Primary Product | Comments |

| Grignard Reagent (R-MgX) | Carboxylic Acid | Carboxylate Salt | Acid-base reaction consumes the reagent. organicchemistrytutor.com |

| Organolithium (R-Li) | Carboxylic Acid | Ketone (possible) | Requires two equivalents and acidic workup. organicchemistrytutor.com |

| Gilman Reagent (R₂CuLi) | Acid Chloride | Ketone | Allows for controlled single addition. libretexts.org |

| Grignard Reagent (Excess) | Ester | Tertiary Alcohol | Proceeds through a ketone intermediate. libretexts.org |

Pyrazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.govencyclopedia.pub The substituted pyrazole ring in this compound can participate in various cyclization reactions, typically involving the activation of C-H or N-H bonds in related structures.

A notable example of such transformations is the rhodium-catalyzed [4+1] cyclization of aryl-substituted pyrazoles with cyclopropanols. rsc.org This process involves C-H bond activation and subsequent annulation to construct polycyclic systems like carbonyl-functionalized pyrazolo[5,1-a]isoindoles. rsc.org Although this specific reaction requires an aryl group for the C-H activation, it exemplifies the potential of the pyrazole core to serve as a foundation for building more complex, fused structures. Derivatives of 3(5)-aminopyrazoles are also widely used as starting materials for condensed heterocycles such as pyrazolo[1,5-a]pyrimidines. nih.gov

Annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two ring nitrogen atoms (N1 and N2). nih.govnih.gov This phenomenon significantly influences the reactivity and structural properties of the pyrazole ring system. encyclopedia.pub The position of the tautomeric equilibrium is sensitive to substituent effects, solvent polarity, and physical state (solid vs. solution). nih.govmdpi.com

In the case of this compound, the presence of the isobutyl group at the N1 position precludes annular tautomerism. The structure is fixed, and no proton migration between ring nitrogens can occur. However, the inherent electronic distribution and reactivity patterns of the pyrazole ring are a consequence of this underlying tautomeric nature. For example, in a parent NH-pyrazole, the tautomeric equilibrium dictates which nitrogen acts as the primary site for alkylation and which ring positions are more susceptible to substitution. nih.gov The fixed N1-substitution simplifies the reactivity of the title compound, ensuring that reactions proceed from a single, well-defined isomer.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring

The aromatic pyrazole ring can undergo both electrophilic and nucleophilic substitution, with the outcome being heavily influenced by the existing substituents. nih.gov

Electrophilic Substitution: In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich. rrbdavc.org However, in this compound, this position is already occupied by a chlorine atom. Therefore, further electrophilic attack would target either the C5 position or, less likely, the C3 position (which already bears the carboxylic acid). The directing effects of the current substituents are complex:

The N1-isobutyl group is an activating group.

The C3-carboxylic acid group is a deactivating, meta-directing group.

The C4-chloro group is a deactivating, ortho-, para-directing group.

Nucleophilic Substitution: The pyrazole ring is generally electron-rich and thus resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The presence of both a chlorine atom at C4 and an electron-withdrawing carboxylic acid group at C3 can render the ring susceptible to such reactions. Specifically, the C4-chloro substituent can potentially be displaced by strong nucleophiles. Studies on related 4-halonitro-pyrazolecarboxylic acids have shown that the halogen can be substituted by nucleophiles like arylamines. osti.gov This suggests that this compound could undergo nucleophilic aromatic substitution (SNAr) at the C4 position, replacing the chloro group with other functionalities.

| Position | Type of Substitution | Feasibility | Rationale |

| C4 | Electrophilic | Blocked | Position is occupied by chlorine. |

| C5 | Electrophilic | Possible | Directed by N1-isobutyl and C4-chloro groups, but deactivated by C3-COOH and C4-Cl. rrbdavc.org |

| C4 | Nucleophilic | Possible | The C4-Cl can act as a leaving group, activated by the C3-COOH group. osti.gov |

Iv. Derivatization and Molecular Diversification Strategies for 4 Chloro 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid

Tailoring of the Isobutyl Group and other Aliphatic Substituents

The isobutyl group at the N-1 position offers a non-aromatic, flexible site for derivatization. Functionalization of this aliphatic chain can be approached through reactions that target C-H bonds, or by introducing functional groups that can undergo further transformations.

Direct C-H alkylation of the isobutyl side chain is a challenging transformation that typically requires advanced catalytic systems capable of selective C-H activation. While direct functionalization of the pyrazole (B372694) ring is more commonly reported, strategies for aliphatic C-H bond activation could theoretically be applied. hbni.ac.innih.govresearchgate.net For instance, transition-metal-catalyzed reactions could potentially introduce new alkyl or aryl groups at the isobutyl chain, although regioselectivity might be difficult to control.

Alkene formation, leading to a vinylpyrazole derivative, can be envisioned through a two-step process involving initial hydroxylation of the isobutyl group followed by dehydration. Alternatively, dehydrohalogenation of a halogenated isobutyl precursor could yield the corresponding alkene. The synthesis of N-vinylpyrazoles has been achieved by the dehydrochlorination of N-(2-chloroethyl)pyrazoles under phase-transfer catalysis conditions, a strategy that could be adapted to the isobutyl group after appropriate functionalization. nih.govosi.lv

| Strategy | Approach | Potential Reagents/Conditions | Expected Product Type |

| Alkylation | C-H Activation | Transition Metal Catalysts (e.g., Rh, Pd) | Branched N-Alkyl Pyrazole |

| Alkene Formation | Dehydrohalogenation | Base-induced elimination of a halogenated isobutyl precursor | N-alkenyl Pyrazole |

| Alkene Formation | Dehydration | Acid-catalyzed elimination from a hydroxylated isobutyl intermediate | N-alkenyl Pyrazole |

The introduction of hydroxyl groups onto the isobutyl side chain can significantly alter the polarity and solubility of the parent molecule. This can be achieved through oxidative processes that target aliphatic C-H bonds. Biomimetic catalytic systems, including heme and non-heme metal complexes, have been developed for the selective hydroxylation of aliphatic C-H bonds and could be applied to the isobutyl group of the target compound. mdpi.com The selectivity of such reactions often depends on the catalyst and reaction conditions, with potential for oxidation at the tertiary or primary carbons of the isobutyl moiety. nih.gov

Once a hydroxyl group is introduced, further derivatization to form polyols can be pursued. This could involve sequential oxidation and reduction steps or the use of dihydroxylation reactions if an alkene intermediate is first generated. These polyol derivatives can serve as scaffolds for further functionalization, such as esterification or etherification, to create a wide range of new molecular entities.

| Strategy | Approach | Potential Reagents/Conditions | Expected Product Type |

| Hydroxylation | Catalytic C-H Oxidation | Metal catalysts (e.g., Fe, Mn, Co complexes) with an oxidant (e.g., H₂O₂) | N-(hydroxyisobutyl) Pyrazole |

| Polyol Formation | Dihydroxylation of Alkene | OsO₄, KMnO₄ on an N-alkenyl pyrazole intermediate | N-(dihydroxyisobutyl) Pyrazole |

Strategic Halogenation and Dehalogenation at the Pyrazole Ring

The chlorine atom at the C-4 position of the pyrazole ring is a key feature that can be strategically modified. Halogenation and dehalogenation reactions provide pathways to either introduce different halogens or to generate the unsubstituted pyrazole core, respectively.

Halogenation of the pyrazole ring at the 4-position is a common transformation. Reactions with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), provide an efficient method for introducing halogens onto the pyrazole ring under mild conditions. researchgate.netbeilstein-archives.org For instance, treating a 1-substituted pyrazole-3-carboxylic acid derivative with the appropriate N-halosuccinimide can be used to replace the existing chlorine with another halogen or to introduce a halogen if the starting material were unhalogenated. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides, allowing for efficient and regioselective halogenation of a broad range of heterocycles. organic-chemistry.org

Conversely, dehalogenation of the 4-chloro substituent can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common and effective method for the cleavage of aryl-halogen bonds. organic-chemistry.org This would yield the corresponding 1-isobutyl-1H-pyrazole-3-carboxylic acid. Other reductive dehalogenation methods, including the use of reducing agents like tributyltin hydride or samarium iodide, could also be employed. organic-chemistry.org

| Transformation | Reagents/Conditions | Product |

| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | 4-Bromo- or 4-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid |

| Dehalogenation | H₂, Pd/C | 1-Isobutyl-1H-pyrazole-3-carboxylic acid |

N-Substitution and Rearrangement Processes on the Pyrazole Nitrogen

The N-1 position of the pyrazole ring is a primary site for modification, allowing for the complete replacement of the isobutyl group or its rearrangement to the N-2 position. These strategies are fundamental for creating analogues with different steric and electronic properties.

N-substitution can be approached via N-dealkylation followed by N-alkylation with a different alkyl group. Oxidative N-dealkylation is a known metabolic pathway for drugs containing N-alkyl groups and can be mimicked in synthetic chemistry using various oxidizing agents. nih.govsemanticscholar.org This process typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that cleaves to yield the N-dealkylated pyrazole and isobutyraldehyde. nih.gov Once the N-dealkylated pyrazole is obtained, a new alkyl group can be introduced using a variety of N-alkylation methods. For instance, reaction with an alkyl halide in the presence of a base is a standard procedure. semanticscholar.orgmdpi.com More advanced methods, such as acid-catalyzed alkylation with trichloroacetimidates, have also been developed and shown to be effective for a range of pyrazole substrates, including those with 4-halo substituents. semanticscholar.orgmdpi.com

Rearrangement of the N-1 isobutyl group to the N-2 position is another potential diversification strategy. Such rearrangements, often referred to as Dimroth-type rearrangements, can be facilitated under thermal or acidic conditions. While not extensively documented for simple N-alkyl pyrazoles, analogous rearrangements are known in other heterocyclic systems. The propensity for such a rearrangement would likely depend on the substitution pattern of the pyrazole ring and the nature of the N-alkyl group.

| Strategy | Approach | Reagents/Conditions | Outcome |

| N-Substitution | N-Dealkylation | Oxidizing agents (e.g., cytochrome P450 mimics) | Removal of the isobutyl group to give 4-Chloro-1H-pyrazole-3-carboxylic acid |

| N-Substitution | N-Alkylation | Alkyl halide and base (e.g., K₂CO₃) or Trichloroacetimidate and acid catalyst | Introduction of a new N-alkyl group |

| Rearrangement | Isomerization | Heat or Acid Catalysis | Migration of the isobutyl group from N-1 to N-2 |

V. Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. researchgate.net For pyrazole (B372694) derivatives, NMR is crucial for confirming substitution patterns and isomeric structures. researchgate.net

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the complete assignment of all hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid is expected to show distinct signals corresponding to the pyrazole ring proton, the protons of the isobutyl substituent, and the acidic proton of the carboxylic acid. The pyrazole ring proton (H-5) is anticipated to appear as a singlet in the aromatic region. The isobutyl group will present a more complex pattern: a doublet for the two CH₂ protons adjacent to the nitrogen, a multiplet for the CH proton, and a doublet for the six equivalent methyl (CH₃) protons. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift. For the closely related analog, 4-chloro-1H-pyrazole-3-carboxylic acid, the pyrazole proton (H-5) appears as a singlet at δ 7.94 ppm in DMSO. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, distinct signals are expected for the three carbons of the pyrazole ring (C-3, C-4, C-5), the carbonyl carbon of the carboxylic acid, and the carbons of the isobutyl group. The chemical shifts of the pyrazole ring carbons are influenced by the substituents. nih.govmdpi.com The C-3 and C-5 positions are typically observed at different chemical shifts, reflecting the asymmetrical substitution. mdpi.com The carbonyl carbon of the carboxylic acid is expected in the range of 160-185 ppm. wisc.edu

Predicted Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values based on typical ranges for the functional groups and data from analogous compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (COOH) | 12.0 - 13.0 (broad s) | 160.0 - 165.0 |

| Pyrazole H-5 | 7.9 - 8.5 (s) | - |

| Pyrazole C-3 | - | 145.0 - 150.0 |

| Pyrazole C-4 | - | 110.0 - 115.0 |

| Pyrazole C-5 | - | 128.0 - 133.0 |

| Isobutyl N-CH₂ | 3.8 - 4.2 (d) | 55.0 - 60.0 |

| Isobutyl CH | 2.0 - 2.4 (m) | 28.0 - 32.0 |

| Isobutyl CH₃ | 0.8 - 1.0 (d) | 19.0 - 22.0 |

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms. Homonuclear Correlation Spectroscopy (COSY) is a ¹H-¹H correlation experiment that reveals proton-proton couplings, typically through two or three bonds. oxinst.com

For this compound, a COSY spectrum would be instrumental in confirming the structure of the isobutyl group. oxinst.comyoutube.com The spectrum would display cross-peaks connecting the signals of coupled protons. Specifically, a correlation would be observed between the N-CH₂ protons and the adjacent CH proton. Further correlation would be seen between this CH proton and the terminal methyl (CH₃) protons. The singlet corresponding to the pyrazole H-5 proton would not show any cross-peaks to the isobutyl group, confirming the separation of these two structural fragments. The analysis of such 2D NMR spectra is a common method for unambiguous structure elucidation. nih.gov

Prototropic tautomerism is a significant phenomenon in many N-unsubstituted pyrazole systems, involving the migration of a proton between the two nitrogen atoms of the ring. bohrium.comresearchgate.net Solid-state NMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful technique to study this phenomenon as it can detect the presence of distinct tautomers in the solid state. bohrium.comresearchgate.net

In the case of this compound, the nitrogen at the 1-position is substituted with an isobutyl group. This substitution prevents the typical annular N1-H/N2-H prototropic tautomerism observed in N-unsubstituted pyrazoles. nih.govbohrium.com However, solid-state NMR remains a valuable tool for studying intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and for characterizing the crystalline packing of the molecule and its analogs. Studies on related pyrazole derivatives have demonstrated that solid-state NMR can reveal the coexistence of different tautomeric forms or the freezing of a single tautomer in the crystal lattice. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent of these is the very broad absorption band for the O-H stretching vibration of the carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. libretexts.orglibretexts.org The C=O (carbonyl) stretching vibration of the carboxylic acid will appear as a strong, sharp peak between 1690 and 1760 cm⁻¹. libretexts.orglibretexts.org Aliphatic C-H stretching from the isobutyl group will be observed in the 2850-2960 cm⁻¹ region. pressbooks.pub The pyrazole ring itself will contribute to absorptions from C=C and C=N stretching in the 1400-1600 cm⁻¹ range. researchgate.netnih.gov A band corresponding to the C-Cl stretch is expected at lower wavenumbers.

Characteristic IR Absorption Bands for this compound

This table presents expected absorption ranges based on established spectroscopic data for the indicated functional groups. nih.govlibretexts.orglibretexts.orgpressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Isobutyl (C-H) | Stretching | 2850 - 2960 | Medium to Strong |

| Carboxylic Acid (C=O) | Stretching | 1690 - 1760 | Strong |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400 - 1600 | Medium |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. chemguide.co.uk

In a GC-MS analysis of this compound (molecular formula C₈H₁₁ClN₂O₂), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. libretexts.org

The fragmentation patterns for pyrazole derivatives are influenced by the nature and position of the substituents on the ring. researchgate.net For the target compound, common fragmentation pathways would likely involve:

Loss of the isobutyl group: A significant fragment could result from the cleavage of the N-C bond, leading to the loss of a C₄H₉ radical.

Decarboxylation: The loss of the carboxylic acid group, either as a COOH radical or through the elimination of CO₂, is a common fragmentation pathway for carboxylic acids.

Cleavage of the pyrazole ring: The heterocyclic ring can undergo cleavage, leading to smaller, characteristic fragments. researchgate.net The initial loss of molecules like N₂H₂ has been observed in the fragmentation of some pyrazole structures. researchgate.net

Loss of Chlorine: Cleavage of the C-Cl bond can also occur.

The analysis of these fragments allows for the piecing together of the original molecular structure, confirming the presence of the pyrazole core, the isobutyl group, the chlorine atom, and the carboxylic acid moiety. nih.gov

High-Resolution Mass Spectrometry (HRMS)

The mass spectrum of a pyrazole derivative is influenced by its substituents. For halogenated pyrazoles, such as 4-chloro and 4-bromo pyrazoles, common fragmentation pathways have been observed. researchgate.net For carboxylic acids, characteristic fragmentation includes the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. libretexts.orgyoutube.com

Based on these general principles, a predicted HRMS fragmentation pattern for this compound can be proposed. The molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the chlorine atom. Key fragmentation pathways would likely involve the loss of the isobutyl group, the carboxylic acid moiety, and potentially the chlorine atom. A plausible fragmentation pathway is outlined in the table below.

| Predicted Fragment | Chemical Formula | Predicted m/z | Description of Loss |

|---|---|---|---|

| [M-C₄H₉]⁺ | C₅H₄ClN₂O₂ | 145.99 | Loss of the isobutyl group |

| [M-COOH]⁺ | C₈H₁₂ClN₂ | 171.07 | Loss of the carboxylic acid group |

| [M-Cl]⁺ | C₉H₁₃N₂O₂ | 181.10 | Loss of the chlorine atom |

It is important to note that this is a predictive analysis based on the fragmentation of similar structures. Experimental HRMS data would be required for definitive confirmation.

X-ray Crystallography for Definitive Structural Determination

While a crystal structure for this compound has not been reported, the crystallographic data of the closely related analog, 4-chloro-1H-pyrazole-3-carboxylic acid, offers significant insights. researchgate.net The crystal structure of this analog reveals a planar pyrazole ring, a common feature for this heterocyclic system. researchgate.net

The conformation of the isobutyl group in the target molecule can be inferred from the crystal structure of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, which contains the same 1-isobutyl-4-chloro-pyrazole moiety. researchgate.net In this structure, the isobutyl group is likely to adopt a staggered conformation to minimize steric hindrance.

The table below summarizes the crystallographic data for the analog 4-chloro-1H-pyrazole-3-carboxylic acid. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.4370(17) |

| b (Å) | 6.9155(5) |

| c (Å) | 13.0629(7) |

| β (°) | 110.558(6) |

| Volume (ų) | 2151.6(3) |

| Z | 16 |

The crystal packing of pyrazole derivatives is often dominated by a network of intermolecular interactions, primarily hydrogen bonds. In the case of 4-chloro-1H-pyrazole-3-carboxylic acid, the crystal structure is stabilized by intermolecular hydrogen bonds involving the carboxylic acid group and the pyrazole nitrogen atoms. researchgate.net Specifically, O-H···N and N-H···O hydrogen bonds are observed, leading to the formation of a robust three-dimensional network. researchgate.net

The presence of the chloro substituent can also influence the crystal packing through weaker C-H···Cl or Cl···Cl interactions. Studies on other chlorinated heterocyclic compounds have shown the role of such interactions in directing the supramolecular assembly. nih.gov

Vi. Computational Chemistry and Theoretical Investigations of 4 Chloro 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Modeling

Quantum chemical modeling employs the principles of quantum mechanics to compute the properties of molecules. For 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid, methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Ab Initio calculations are instrumental in elucidating its fundamental characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries and electronic properties. nih.gov For compounds similar to this compound, DFT, often using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), is employed to perform geometry optimization. nih.govufrj.br This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, further DFT analysis reveals key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. nih.govufrj.br The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. nih.gov These frontier molecular orbitals govern how the molecule interacts with other species, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-deficient regions, identifying potential sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Geometrical Parameters from DFT Optimization Note: The following data are representative values based on DFT studies of structurally similar pyrazole (B372694) carboxylic acids and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C3-C4 | ~1.41 Å |

| C4-Cl | ~1.73 Å | |

| N1-N2 | ~1.34 Å | |

| C3-COOH | ~1.48 Å | |

| Bond Angles | N2-N1-C5 | ~105° |

| C4-C3-COOH | ~125° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. growingscience.com This method is particularly valuable for predicting the optical properties of compounds like this compound by simulating their electronic absorption spectra (UV-Vis spectra). ufrj.br The calculations provide information on excitation energies, which correspond to the energy required for an electron to transition from a lower-energy orbital to a higher-energy one, typically from the HOMO to the LUMO. growingscience.com

The output of a TD-DFT calculation includes the absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths (f), which indicate the probability of a given electronic transition occurring. growingscience.com By comparing these theoretical spectra with experimental data, researchers can validate the computational model and gain a deeper understanding of the electronic transitions responsible for the observed optical properties. researchgate.netharvard.edu This information is vital for applications in materials science, such as the design of organic dyes for photovoltaic cells. growingscience.com

Table 2: Representative TD-DFT Predicted Electronic Transitions Note: The following data are illustrative, based on typical TD-DFT results for pyrazole derivatives.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | ~4.5 | ~275 | ~0.25 |

| S0 → S2 | ~5.2 | ~238 | ~0.11 |

Ab initio calculations, which are based on first principles without reliance on experimental parameters, are highly effective for studying intermolecular interactions such as hydrogen bonding. For pyrazole carboxylic acids, these methods can model the formation of dimers or larger aggregates linked by hydrogen bonds between the carboxylic acid group of one molecule and the pyrazole ring of another. fu-berlin.denih.gov

These studies can determine the geometry and strength of hydrogen bonds, such as O-H···N and N-H···O interactions. fu-berlin.de For instance, investigations on pyrazole-4-carboxylic acid have shown that molecules form quasi-linear ribbons linked by cyclic hydrogen bonds. fu-berlin.denih.gov Ab initio calculations can also elucidate the dynamics of proton transfer within these hydrogen-bonded systems. nih.gov By mapping the potential energy surface, these methods can determine the energy barriers associated with a proton moving from a donor to an acceptor atom, revealing whether the transfer is a dynamic process. nih.govfu-berlin.de This is crucial for understanding reaction mechanisms and the behavior of the compound in different chemical environments.

Table 3: Typical Hydrogen Bond Parameters from Ab Initio Calculations Note: The data represents typical values for hydrogen-bonded pyrazole carboxylic acid systems.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H···N | ~2.70 | ~170° | -8 to -12 |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or enzyme. biointerfaceresearch.com For this compound, these simulations are essential for evaluating its potential as a biologically active agent, for instance, as an enzyme inhibitor. nih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein. Docking algorithms then explore various possible binding orientations of the ligand within the protein's active site, calculating a binding score or binding energy for each pose. ajchem-a.com The most favorable poses, typically those with the lowest binding energy, suggest the most likely binding mode. biointerfaceresearch.com The results provide detailed insights into the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ajchem-a.com This information is invaluable for structure-based drug design, allowing for the modification of the ligand's structure to improve its binding affinity and selectivity. nih.gov

Prediction and Utilization of Molecular Descriptors in Design Methodologies

Molecular descriptors are numerical values that characterize specific properties of a molecule. Derived from computational chemistry calculations, these descriptors are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to build predictive models. For this compound, quantum chemical descriptors calculated via DFT are particularly useful. nih.gov

Key descriptors include electronic properties like the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, ionization potential, and electron affinity. nih.gov Global reactivity descriptors such as chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω) can also be calculated. nih.gov These descriptors quantify the molecule's stability, reactivity, and the nature of its interactions. For example, the electrophilicity index measures the molecule's ability to accept electrons. By correlating these descriptors with experimentally observed activities or properties, researchers can develop models that predict the behavior of new, unsynthesized compounds, thereby accelerating the design and discovery process for new materials or therapeutic agents.

Table 4: Important Molecular Descriptors and Their Significance Note: The values are representative and serve to illustrate the application of these descriptors.

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Relates to electron-donating ability; ionization potential |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability; electron affinity |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical stability and reactivity |

| Dipole Moment | ~ 3.5 Debye | Measures molecular polarity and influences intermolecular forces |

| Chemical Hardness (η) | ~ 2.75 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ~ 1.5 eV | Propensity of the molecule to accept electrons |

Vii. Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole Carboxylic Acid Derivatives

Rational Design Strategies for Enhanced Target Selectivity

Rational design strategies aim to systematically modify a lead compound to improve its interaction with the intended biological target while minimizing off-target effects. For pyrazole (B372694) carboxylic acid derivatives, these strategies are heavily reliant on understanding the topology of the SDH active site. Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models are instrumental in this process. nih.govrsc.org

Key Design Principles:

Active Fragment Combination: This strategy involves combining known active fragments or pharmacophores from different successful fungicides to create novel hybrid molecules. For instance, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acyl group, present in several commercial fungicides like Bixafen and Fluxapyroxad, is a highly effective acyl moiety that is often incorporated into new designs. researchgate.net

Bioisosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties. This can lead to enhanced activity, better selectivity, or improved metabolic stability. A common example in pyrazole fungicide design is the substitution of a methyl group on the pyrazole ring with a trifluoromethyl group, although this particular change has been shown to sometimes weaken antifungal activity, highlighting the nuanced nature of SAR. nih.gov

Molecular Docking and Dynamics Simulations: These computational techniques are crucial for visualizing and analyzing the binding of a designed molecule within the active site of the target enzyme, such as SDH. acs.orgnih.gov Studies have shown that the carbonyl oxygen atom of the pyrazole carboxamide can form critical hydrogen bonds with amino acid residues like TYR58 and TRP173 in the SDH binding pocket. nih.gov Molecular dynamics simulations can further predict the stability and affinity of these interactions. nih.gov

Dearomatization Strategy: A novel approach involves the dearomatization of a hydrophobic aromatic tail of an existing fungicide, like boscalid. This strategy led to the creation of new pyrazole-4-carboxamide derivatives containing an oxime ether fragment, with some compounds showing superior inhibitory effects against Rhizoctonia solani compared to the parent fungicide. acs.org This highlights how significant structural changes to the hydrophobic part of the molecule can enhance target selectivity and potency. acs.org

Illustrative Research Findings:

Research into novel pyrazole-based fungicides has yielded derivatives with significantly improved performance over existing commercial options. The design process often involves synthesizing a series of compounds where specific parts of the molecule are systematically varied.

For example, in a study aimed at discovering new SDH inhibitors, a series of pyrazole-furan/thiophene carboxamide hybrids were synthesized. The bioassay results demonstrated that several of these new compounds possessed outstanding inhibitory activity against Botrytis cinerea, outperforming the commercial fungicide Fluxapyroxad. nih.gov

| Compound | EC₅₀ (μg/mL) | SDH Inhibitory Activity (IC₅₀, μg/mL) |

|---|---|---|

| 5j | 0.540 | 0.738 |

| 5k | 0.676 | 0.873 |

| 5l | 0.392 | 0.506 |

| Fluxapyroxad (Reference) | 0.791 | 1.031 |

Data sourced from a study on novel pyrazole-furan/thiophene carboxamide hybrids as potential fungicides targeting succinate (B1194679) dehydrogenase. nih.gov

Similarly, another study focused on creating pyrazole-4-carboxamide derivatives with an oxime ether fragment. The most promising compound from this series, designated E1, showed significantly better inhibition of R. solani growth and SDH enzyme activity than the commercial fungicide boscalid. acs.org Molecular docking suggested that E1 formed a greater number of hydrogen bonds with the SDH active site compared to boscalid. acs.org

| Compound | Antifungal Activity (EC₅₀, μg/mL) | SDH Inhibitory Activity (IC₅₀, μM) |

|---|---|---|

| E1 | 1.1 | 3.3 |

| Boscalid (Reference) | 2.2 | 7.9 |

Data sourced from research on pyrazole-4-carboxamide derivatives containing an oxime ether active fragment. acs.org

These examples underscore how rational design strategies, informed by SAR principles and computational modeling, can successfully guide the development of pyrazole carboxylic acid derivatives with enhanced target selectivity and superior biological activity. The key is to systematically modify the core pyrazole scaffold and its associated functionalities to optimize interactions with the target enzyme's binding site.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting from pyrazole precursors. For example, triazenylpyrazole intermediates can undergo azidation and cyclization under controlled conditions. Key steps include:

- Dissolving the precursor in methylene chloride, cooling to 0°C, and adding azido(trimethyl)silane and trifluoroacetic acid.

- Reaction monitoring via TLC, followed by purification using flash chromatography (cyclohexane/ethyl acetate gradient).

- Characterization via NMR, NMR, MS, and IR spectroscopy to confirm structure and purity .

Table 1 : Representative Yields and Conditions

| Step | Reagents | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Azidation | TMS-N, TFA | CHCl | 50°C | 51–88% |

Q. How should solubility challenges be addressed when preparing stock solutions for biological assays?

- Methodological Answer :

- Solvent Selection : Test DMSO or ethanol due to the compound’s low aqueous solubility.

- Stock Solution Stability : Aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid freeze-thaw degradation.

- In Vivo Formulation : For animal studies, use co-solvents like PEG-400 or Cremophor EL, validated via HPLC to ensure homogeneity and activity retention .

Q. What spectroscopic techniques are critical for structural elucidation of pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- NMR : NMR identifies substituent positions (e.g., pyrazole ring protons at δ 7.5–8.0 ppm). NMR confirms carbonyl (δ ~160–170 ppm) and chlorinated carbons.

- MS/HRMS : Validates molecular weight and fragmentation patterns (e.g., [M] peaks at m/z 271 or 238 for azido derivatives) .

- IR : Detects functional groups (e.g., C=O stretch at ~1700 cm, azide peaks at ~2140 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in pyrazole ring functionalization?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc) with tert-butyl XPhos ligand for Buchwald-Hartwig couplings, improving aryl amination efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., tert-butanol) enhance reaction rates in SNAr substitutions.

- Temperature Gradients : Gradual warming (0°C → 50°C) reduces side reactions in azide additions .

Q. What computational strategies predict substituent effects on pyrazole-carboxylic acid reactivity?

- Methodological Answer :

- DFT Calculations : Model electron-withdrawing effects of chloro and isobutyl groups on reaction intermediates.

- Docking Studies : Evaluate steric hindrance from the isobutyl group in enzyme-binding assays (e.g., phosphodiesterase inhibition) .

- MD Simulations : Assess solubility by calculating logP and hydrogen-bonding capacity .

Q. How do contradictory spectral data (e.g., NMR shifts) arise in pyrazole derivatives, and how are they resolved?

- Methodological Answer :

- Isomer Identification : Use NOESY or ROESY NMR to distinguish regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers).

- Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by rotational barriers (e.g., isobutyl group rotation) .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–Cl bond lengths ~1.73 Å) .

Q. What strategies improve the stability of pyrazole-carboxylic acids under biological assay conditions?

- Methodological Answer :

- pH Optimization : Maintain pH 7–8 to avoid decarboxylation.

- Chelation : Add EDTA to buffer solutions to prevent metal-catalyzed degradation.

- Lyophilization : Stabilize the compound in lyophilized form for long-term storage .

Comparative Analysis & Functional Studies

Q. How does the isobutyl substituent influence bioactivity compared to methyl or aryl analogs?

- Methodological Answer :

- SAR Studies : Replace isobutyl with methyl/aryl groups and test against target enzymes (e.g., PDE4).

- LogD Measurement : Isobutyl increases lipophilicity (higher logD), enhancing membrane permeability .

- Crystallographic Data : Compare binding modes using co-crystal structures (e.g., piperazine derivatives in ).

Q. What are the limitations of current synthetic methods for scaling pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Column Chromatography : Replace with telescoped reactions or CRO-catalyzed flow chemistry for scalability .

- Azide Safety : Use flow reactors to minimize handling risks during azide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.